3,5-Dimethyl-1-hexyn-3-ol-d5
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemistry
Deuterium labeling is a powerful technique with far-reaching implications across various chemical disciplines. simsonpharma.com Its ability to subtly alter the mass of a molecule without significantly changing its chemical properties provides a unique probe for investigating complex systems. chem-station.com
One of the most significant applications of deuterium labeling is in the elucidation of reaction mechanisms. chem-station.comthalesnano.com By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the fate of these atoms throughout a chemical transformation. thalesnano.com This is particularly valuable in studying reactions involving the breaking of carbon-hydrogen bonds. nih.gov The difference in reaction rates between the deuterated and non-deuterated (protiated) counterparts, known as the kinetic isotope effect (KIE), provides crucial evidence for determining the rate-limiting step of a reaction. nih.govlibretexts.org A significant primary deuterium KIE suggests that the C-H bond is broken in the slowest step of the reaction. nih.gov This information is fundamental to understanding and optimizing chemical processes.
Deuterated compounds are extensively used as internal standards in quantitative analytical techniques, particularly in mass spectrometry (MS). thalesnano.comclearsynth.comscioninstruments.com Stable isotope-labeled internal standards, including deuterated ones, are considered ideal for quantitative MS methods because they are chemically almost identical to the analyte of interest but have a different mass-to-charge ratio (m/z). scioninstruments.com This allows for accurate quantification by correcting for variations during sample preparation and analysis, such as matrix effects where other compounds in a sample can interfere with the measurement. clearsynth.comscioninstruments.com The use of deuterated standards significantly improves the precision, accuracy, and reliability of quantitative analyses in fields like pharmaceutical research, environmental science, and biochemistry. clearsynth.comscioninstruments.comresolvemass.ca While highly beneficial, it's worth noting that in some specific cases, such as with highly substituted deuterium-labeled standards for certain fatty acid metabolites, their use may not always be necessary or may introduce unexpected behaviors like different retention times. nih.govnih.gov
Overview of Deuterated Tertiary Alkynols in Scholarly Context
Deuterated tertiary alkynols, a specific class of deuterated alcohols, are valuable tools in various research areas. 3,5-Dimethyl-1-hexyn-3-ol-d5 is an example of such a compound. impurity.comusbio.net
Tertiary alkynols are characterized by a hydroxyl group (-OH) and an alkyne (carbon-carbon triple bond) functional group attached to the same tertiary carbon atom. ontosight.ai The non-deuterated parent compound, 3,5-dimethyl-1-hexyn-3-ol (B130301), is a reactive chemical with applications as an intermediate in the synthesis of other compounds and in the development of new materials like polymers and coatings. ontosight.aisigmaaldrich.comlookchem.combiosynth.com The deuterated version, this compound, is specifically an isotopically labeled intermediate used in the synthesis of acetylene (B1199291) glycol derivatives for applications such as water-based coatings, where it can act as both an antifoaming agent and a surfactant. impurity.comusbio.net
Below is a table summarizing the key properties of the non-deuterated parent compound, 3,5-Dimethyl-1-hexyn-3-ol.
| Property | Value |
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 150-151 °C |
| Density | 0.859 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
| Flash Point | 44 °C |
| Data sourced from Sigma-Aldrich and ChemicalBook. sigmaaldrich.comchemicalbook.com |
The use of deuterated compounds, including alcohols, has a history rooted in the desire to understand fundamental chemical and biological processes. researchgate.netnih.gov Early applications in the 1960s explored the potential of deuterium substitution to alter the metabolic pathways of drugs. nih.govscielo.org.mx For example, research on deuterated ethanol (B145695) demonstrated that replacing hydrogen with deuterium at the carbon bearing the hydroxyl group slows down its metabolism by the enzyme alcohol dehydrogenase. acs.org This is due to the kinetic isotope effect, which reduces the rate of conversion of ethanol to the toxic metabolite acetaldehyde. acs.org The synthesis of various deuterated alcohols has been a subject of ongoing research, with methods developed for selective deuteration to create specific isotopologues for various applications, including as internal standards in food analysis and as probes for enzymatic mechanisms. rsc.org The development of efficient and selective deuteration methods remains an active area of chemical research. nih.govacs.orgmarquette.edu
Scope and Research Imperatives for this compound
This compound is the deuterium-labeled form of 3,5-Dimethyl-1-hexyn-3-ol. cymitquimica.commedchemexpress.com Its primary documented application is as an isotopically labeled intermediate in the synthesis of acetylene glycol derivatives. lookchem.comusbio.net These derivatives are utilized in specialized applications such as water-based coatings, where they function as surfactants and anti-foaming agents. lookchem.comusbio.net The incorporation of the d5-labeled compound allows for precise tracking and quantification during the manufacturing process or in subsequent environmental fate studies.
The research imperatives for this compound stem directly from the known applications of its non-deuterated analogue and the general principles of isotopic labeling. The non-deuterated compound, 3,5-Dimethyl-1-hexyn-3-ol, is a subject of research in its own right, particularly in studies involving its reaction with hydroxyl radicals and its use in carbon dioxide chemistry catalyzed by copper complexes. sigmaaldrich.com
The key research imperatives for the deuterated version include:
Mechanistic Elucidation: Using this compound in the aforementioned reactions would allow researchers to determine the kinetic isotope effect. This would provide definitive evidence on whether the C-H bonds at the deuterated positions are involved in the rate-limiting steps of these reactions, offering deeper mechanistic insight.
Quantitative Analysis: As a stable isotope-labeled standard, this compound is crucial for developing robust analytical methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). It serves as an ideal internal standard for accurately quantifying its non-deuterated counterpart in various matrices.
Tracer in Materials Science: When used to synthesize deuterated acetylene glycol derivatives for coatings, the d5 label acts as a tracer. lookchem.comusbio.net This allows for the study of the distribution, stability, and degradation of the surfactant within the coating formulation or its potential leaching into the environment.
Precursor for Labeled Synthesis: The compound serves as a valuable building block for the synthesis of more complex deuterated molecules. scispace.com The terminal alkyne and tertiary alcohol functionalities are versatile handles for further chemical transformations, enabling the introduction of the deuterium-labeled fragment into a wide array of target structures for metabolic or pharmacological research. tcichemicals.com
Below are the fundamental properties of this compound and its non-deuterated parent compound.
Table 1: Physicochemical Properties
| Property | This compound | 3,5-Dimethyl-1-hexyn-3-ol |
|---|---|---|
| Molecular Formula | C₈H₉D₅O | C₈H₁₄O |
| Molecular Weight | 131.23 g/mol | 126.20 g/mol |
| CAS Number | Not consistently available | 107-54-0 |
| Appearance | Colorless Liquid | Colorless Liquid |
Data sourced from multiple chemical suppliers and databases. medchemexpress.comusbio.netlgcstandards.comnist.govcymitquimica.com
Table 2: Research Applications Summary
| Research Area | Application of this compound |
|---|---|
| Materials Science | Isotope-labeled intermediate for synthesis of deuterated acetylene glycol derivatives used in coatings. lookchem.comusbio.net |
| Analytical Chemistry | Internal standard for quantitative mass spectrometry. medchemexpress.eumedchemexpress.com |
| Mechanistic Chemistry | Probe for studying Kinetic Isotope Effects in reactions involving the parent compound. nih.gov |
| Synthetic Chemistry | Deuterated building block for constructing more complex isotopically labeled molecules. scispace.com |
Properties
Molecular Formula |
C₈H₉D₅O |
|---|---|
Molecular Weight |
131.23 |
Synonyms |
3,5-Dimethylhexyn-3-ol-d5; NSC 978-d5; Surfynol 61-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated 3,5 Dimethyl 1 Hexyn 3 Ol 3,5 Dimethyl 1 Hexyn 3 Ol D5
Catalytic Systems for Deuteration
Catalysis is central to many modern deuteration methodologies, offering high efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems are employed for the deuteration of alkynes and alcohols.
For the direct H/D exchange at the terminal alkyne position, simple base catalysis (e.g., NaOH, CaO) is effective. nih.gov For base-sensitive substrates, silver-based catalysts like silver perchlorate (B79767) or silver trifluoroacetate (B77799) provide a milder alternative, promoting regiospecific deuteration at room temperature. nih.gov Ruthenium(II) pincer complexes have also been reported as highly efficient catalysts for the mono-deuteration of terminal alkynes using D₂O, proceeding through a Ru–acetylide intermediate. rsc.orgrsc.org
For the deuteration of the alcohol moiety, particularly at the α-carbon, transition metal catalysts are essential. Iridium(III)-bipyridonate complexes are notable for their ability to catalyze the α-selective H/D exchange of alcohols with D₂O under neutral or basic conditions. nih.govrsc.org Ruthenium pincer complexes, such as the Ru-MACHO catalyst, are also effective for the deuteration of both α and β positions of alcohols in the presence of a base. nih.gov Palladium single-atom catalysts have shown high efficiency for the α-site-selective H/D exchange of benzylic alcohols. researchgate.net
The table below summarizes various catalytic systems relevant to the synthesis of deuterated alkynols.
| Catalyst System | Substrate Type | Deuterium (B1214612) Source | Position of Deuteration | Reference |
|---|---|---|---|---|
| Ruthenium(II) Pincer Complex | Terminal Alkynes | D₂O | Acetylenic C-H | rsc.orgrsc.org |
| Silver Perchlorate (AgClO₄) | Terminal Alkynes | D₂O | Acetylenic C-H | nih.gov |
| Iridium(III)-bipyridonate Complex | Primary & Secondary Alcohols | D₂O | α C-H to hydroxyl | nih.govrsc.org |
| Ruthenium-MACHO Complex / KOtBu | Alcohols | D₂O | α and β C-H to hydroxyl | nih.gov |
| Palladium Single-Atom Catalyst (SAC) | Benzylic Alcohols | D₂O | α C-H to hydroxyl | researchgate.net |
| Copper(I) / Ligand | Aryl Alkynes (Reductive) | Deuterated Alcohols/Silanes | Alkyne bond (forms deuterated alkane) | acs.org |
Transition Metal-Catalyzed Deuterium Transfer
Transition metal catalysis represents a powerful and versatile approach for the selective incorporation of deuterium into organic molecules. researchgate.net These methods often utilize deuterium oxide (D₂O), a readily available and inexpensive deuterium source, and can be tailored to target specific C-H bonds within a molecule. google.com
For a molecule like 3,5-Dimethyl-1-hexyn-3-ol (B130301), several types of transition metal-catalyzed reactions could be envisioned for deuteration. Iridium, ruthenium, and rhodium complexes are well-known for their ability to catalyze hydrogen isotope exchange (HIE) reactions on various substrates, including alcohols. researchgate.netnih.govcore.ac.uk
Iridium-Catalyzed α-Deuteration: Iridium complexes, such as those developed by Fujita and others, are particularly effective for the α-selective H/D isotope exchange of alcohols. nih.govrsc.org The mechanism typically involves a temporary, reversible oxidation of the alcohol to the corresponding ketone (in this case, 5-methyl-2-hexanone). This is followed by H/D exchange of the iridium-hydride intermediate with D₂O to form an iridium-deuteride species. This species then reduces the ketone intermediate, installing a deuterium atom at the α-position. While this is highly effective for primary and secondary alcohols, its direct application to the tertiary alcohol 3,5-dimethyl-1-hexyn-3-ol for deuteration at the methyl or methylene (B1212753) groups would not proceed via the same mechanism. However, the acetylenic C-H bond is susceptible to deuteration under neutral conditions with certain iridium catalysts. nih.gov
Ruthenium-Catalyzed β-Deuteration: Ruthenium-based catalytic systems have been developed for the regioselective deuteration of alcohols at the β-carbon position. nih.gov This process also proceeds through an oxidation-modification-reduction sequence. The alcohol is first oxidized to a carbonyl compound, which then undergoes base-catalyzed keto-enol tautomerization in the presence of D₂O, leading to deuterium incorporation at the α-position of the carbonyl (the β-position of the original alcohol). Subsequent reduction of the deuterated carbonyl compound by the ruthenium catalyst yields the β-deuterated alcohol. nih.gov Applying this to 3,5-dimethyl-1-hexyn-3-ol could potentially introduce deuterium at the C4 methylene position.
Copper-Catalyzed Alkyne Deuteration: Copper-catalyzed methods have been specifically developed for the transfer deuteration of alkynes. core.ac.uk These reactions can utilize deuterated silanes and deuterated alcohols as the deuterium sources to achieve high levels of deuterium incorporation across the triple bond. core.ac.uknih.gov For a terminal alkyne like 3,5-dimethyl-1-hexyn-3-ol, a simpler, specific deuteration of the terminal C-H bond can be achieved using various catalysts, including silver or copper salts, in the presence of D₂O. nih.gov
| Catalyst System | Deuterium Source | Potential Deuteration Site(s) on 3,5-Dimethyl-1-hexyn-3-ol |
| Iridium(III)-bipyridonate | D₂O | Acetylenic C-H (C1) |
| [(p-cymene)RuCl₂]₂/Base | D₂O | Methylene C-H (C4) |
| Copper/(R or S)-DTBM-SEGPHOS | DSiMe(OMe)₂ / iPrOH-d₈ | Alkyne (reduction to deuterated alkene) |
| Silver Perchlorate | D₂O | Acetylenic C-H (C1) |
Metal Hydride/Deuteride (B1239839) Reductions
The use of metal deuteride reagents is a classical and highly effective method for preparing deuterated alcohols from corresponding carbonyl precursors. chem-station.comchemistnotes.com The most common reagents for this purpose are lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄). lumenlearning.com These reagents serve as a source of a deuteride ion (D⁻), which acts as a nucleophile. chemistnotes.compharmaguideline.com
To synthesize 3,5-Dimethyl-1-hexyn-3-ol-d5 using this approach, one would start with a suitable ketone precursor and introduce the deuteride nucleophile. The general synthesis of the non-deuterated alcohol involves the reaction of an acetylide with a ketone. A deuterated version could be synthesized by reacting a deuterated ketone with an acetylide.
For example, the synthesis could proceed via the addition of lithium acetylide to a deuterated version of methyl isobutyl ketone (5-methyl-2-hexanone). If 5-methyl-2-hexanone-d4 (with deuterium at the C1 methyl and C3 methylene positions) were used, the resulting 3,5-Dimethyl-1-hexyn-3-ol would incorporate four deuterium atoms. Subsequent base-catalyzed exchange of the acetylenic proton with D₂O could install the fifth deuterium atom. nih.gov
Reaction Scheme Example: (CD₃)₂CHCD₂C(O)CH₃ + HC≡CLi → (CD₃)₂CHCD₂C(OH)(CH₃)C≡CH (yielding a d7-isotopologue)
Alternatively, the reduction of a suitable α,β-acetylenic ketone with a deuteride reagent could be another pathway. For instance, the reduction of 5-methyl-1-hexyn-3-one with NaBD₄ would yield 5-methyl-1-hexyn-3-ol-d1. However, this specific precursor is not ideal for producing the target molecule.
The choice between LiAlD₄ and NaBD₄ depends on the reactivity required and the presence of other functional groups. lumenlearning.com LiAlD₄ is a much stronger reducing agent, capable of reducing esters and carboxylic acids, but it also reacts violently with protic solvents like water. chem-station.compharmaguideline.com NaBD₄ is milder, less reactive, and can be used in protic solvents, making it a more convenient choice for reducing simple ketones and aldehydes. pharmaguideline.comrsc.org
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based systems, often avoiding issues of metal contamination in the final product. For deuteration, organocatalytic methods can facilitate H/D exchange reactions, typically using D₂O as the deuterium source. organic-chemistry.org
A common strategy involves base-catalyzed H/D exchange. For 3,5-Dimethyl-1-hexyn-3-ol, the most acidic proton is the acetylenic proton (pKa ≈ 25), which can be readily exchanged for deuterium by treatment with a base in D₂O. nih.gov Suitable bases for this transformation include sodium deuteroxide (NaOD), N,N,N,N-tetramethylguanidine, or even solid calcium oxide. nih.gov
Furthermore, if the synthesis proceeds through a ketone intermediate (5-methyl-2-hexanone), organocatalysts can be used to achieve deuteration at the α-positions (C1 and C3) via enolate or enamine intermediates in the presence of D₂O. nih.gov For instance, proline or other secondary amines can catalyze the α-deuteration of ketones. This deuterated ketone can then be converted to the final deuterated alcohol. This approach allows for the controlled incorporation of deuterium atoms prior to the formation of the alcohol functionality.
Challenges in Achieving High Isotopic Purity and Yield
The synthesis of deuterated compounds for use as internal standards requires high isotopic purity, meaning a high percentage of the molecules contain the desired number of deuterium atoms at the correct positions. rsc.orgnih.gov Achieving both high isotopic purity and high chemical yield presents several challenges. musechem.com
| Challenge | Description | Potential Mitigation Strategies |
| Incomplete Deuteration | The H/D exchange or deuteration reaction does not go to completion, resulting in a mixture of isotopologues with varying numbers of deuterium atoms. | Use of excess deuterating agent, optimization of reaction time and temperature, choice of a more active catalyst. |
| Back-Exchange | Deuterium atoms are unintentionally replaced by protium (B1232500) from solvent, reagents, or atmospheric moisture during the reaction or workup. | Use of deuterated solvents and reagents, performing reactions under an inert atmosphere, minimizing exposure to protic sources during workup. |
| Isotopic Scrambling | Deuterium is incorporated at positions other than the intended sites, leading to a mixture of isotopomers. | Selection of highly regioselective catalysts and reaction conditions, use of protecting groups to block reactive sites. |
| Low Chemical Yield | The synthetic route is inefficient, leading to a low overall yield of the final product, which can be costly, especially when using expensive deuterated starting materials. | Optimization of all reaction steps, development of more efficient catalytic systems. |
Minimizing H/D Exchange and Scrambling
Uncontrolled H/D exchange and isotopic scrambling are significant hurdles in the synthesis of selectively labeled compounds. organic-chemistry.org The hydroxyl proton of an alcohol is highly labile and will rapidly exchange with any available deuterium or protium source in the environment, such as D₂O or residual water. openochem.org While this position is easily deuterated, it is also easily exchanged back, and thus is often not relied upon for stable labeling unless the final analysis is performed under specific conditions.
For 3,5-Dimethyl-1-hexyn-3-ol, the acetylenic proton is also susceptible to exchange, particularly under basic or acidic conditions. nih.gov While this can be used advantageously for specific labeling of the C1 position, it also means that this position can undergo back-exchange if exposed to protic sources.
Minimizing unwanted exchange and scrambling requires careful control of reaction conditions:
pH Control: Strongly acidic or basic conditions can promote unwanted side reactions and scrambling. Neutral or mildly basic/acidic conditions are often preferred. nih.gov
Anhydrous Conditions: During workup and purification, using anhydrous solvents and reagents is critical to prevent the loss of incorporated deuterium, especially from more labile positions.
Catalyst Selection: The choice of catalyst is paramount. Highly regioselective catalysts will only activate specific C-H bonds, preventing scrambling to other positions in the molecule. rsc.org
Stereochemical Considerations in Deuteration
The structure of 3,5-Dimethyl-1-hexyn-3-ol contains a chiral center at the C3 carbon. Any synthetic method that creates this center from a prochiral precursor, such as the addition of an acetylide to 5-methyl-2-hexanone, will result in a racemic mixture of (R)- and (S)-enantiomers unless a chiral catalyst or auxiliary is employed.
Deuteration itself can also introduce new stereocenters. For example, if a deuteration method were to replace one of the two protons on the C4 methylene group with a deuterium atom, the C4 carbon would become a new chiral center. This would result in the formation of diastereomers. If the synthesis starts with racemic 3,5-Dimethyl-1-hexyn-3-ol, this deuteration would produce a mixture of four stereoisomers: (3R, 4R), (3R, 4S), (3S, 4R), and (3S, 4S). Therefore, if a specific stereoisomer of the deuterated compound is required, a stereoselective synthesis or a chiral separation technique would be necessary.
Scalable Synthetic Pathways for Research Quantities
For a compound to be useful as an internal standard or for other research purposes, its synthesis must be scalable to produce quantities from milligrams to several grams. organic-chemistry.org The scalability of a synthetic route depends on factors such as cost, safety, and the simplicity of the procedure and purification.
Metal-Catalyzed HIE with D₂O: Methods that use transition metal catalysts with D₂O are often highly scalable. google.com D₂O is the most economical source of deuterium, and catalyst loadings can often be kept low. The reactions can sometimes be run without the need for expensive deuterated solvents. These factors make catalytic H/D exchange an attractive option for producing research quantities of deuterated compounds. mdpi.com
Metal Deuteride Reductions: Syntheses involving reductions with NaBD₄ are generally scalable. The reagent is commercially available and relatively inexpensive compared to many deuterated building blocks. The reactions are typically high-yielding and straightforward to perform. rsc.org While LiAlD₄ is also effective, its high reactivity and sensitivity to moisture can present challenges for scaling up. chem-station.com
Building Block Approach: A highly reliable but often more expensive approach involves the synthesis from pre-deuterated building blocks. For instance, starting with a commercially available deuterated isopropanol (B130326) or acetone (B3395972) to construct the isobutyl moiety of the molecule would ensure high and specific deuterium incorporation. While potentially less economical for large quantities, this method offers excellent control over the location and level of deuteration, minimizing the challenges of incomplete exchange or scrambling.
Ultimately, the most practical scalable pathway would likely involve a compromise between cost and control, possibly combining a building block approach with a final, efficient catalytic deuteration step to achieve the desired d5-labeling pattern.
Advanced Spectroscopic Analysis and Structural Characterization of 3,5 Dimethyl 1 Hexyn 3 Ol D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification
NMR spectroscopy is a premier technique for determining the location and quantity of deuterium in a molecule. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) induces significant and predictable changes in the NMR spectra.
Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. Since the chemical environment dictates the resonance frequency, a ²H NMR spectrum provides a direct map of the deuterated sites within a molecule. The chemical shift range for deuterium is virtually identical to that of protons, allowing for straightforward correlation. illinois.edu
For 3,5-Dimethyl-1-hexyn-3-ol-d5, a ²H NMR experiment would yield signals corresponding to the five deuterated positions. For instance, if the isopropyl moiety's methyl groups were deuterated, one would expect a signal in the corresponding upfield region of the spectrum. The integration of these signals allows for the quantification of deuterium at each site. Unlike proton NMR, ²H-¹H coupling is typically not observed due to the large difference in resonance frequencies. However, ²H-²H coupling is also generally not resolved due to the low gyromagnetic ratio and quadrupolar relaxation of deuterium.
Table 1: Expected ²H NMR Analysis for Hypothetical Deuteration Patterns in this compound Note: This table is based on the ¹H NMR of the parent compound and theoretical principles.
| Position in Parent Compound | Approx. ¹H Chemical Shift (ppm) | Expected ²H Signal if Deuterated? | Comments |
|---|---|---|---|
| -C≡CH (Ethynyl H) | ~2.4 | Yes | A signal would appear around 2.4 ppm. |
| -OH (Hydroxyl) | Variable | Yes | Signal presence and position would depend on solvent and concentration. |
| -CH(CH₃)₂ (Methine H) | ~1.9 | Yes | A signal would appear around 1.9 ppm. |
| -CH₂- | ~1.6 | Yes | A signal would appear around 1.6 ppm. |
| -C(OH)CH₃ | ~1.5 | Yes | A signal would appear around 1.5 ppm. |
| -CH(CH₃)₂ (Methyl H's) | ~0.9 | Yes | A signal would appear around 0.9 ppm. |
The presence of deuterium causes distinct changes in both ¹H and ¹³C NMR spectra, which can be used for structural confirmation.
Proton NMR (¹H NMR): The most direct effect of deuteration in ¹H NMR is the disappearance of the signal corresponding to the substituted proton. studymind.co.uk For this compound, the integrated intensity of the signals from the five deuterated positions would be significantly reduced or absent. This provides a straightforward method to confirm the locations of isotopic labeling by comparing the spectrum to that of the non-deuterated analogue.
Carbon NMR (¹³C NMR): Deuteration affects ¹³C NMR spectra in two primary ways:
C-D Coupling: A carbon atom bonded to one or more deuterium atoms will be split into a multiplet. Since the spin quantum number of deuterium is 1, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. This splitting pattern provides unambiguous evidence of direct deuteration at a specific carbon.
Isotope Shift: The heavier deuterium isotope causes a slight upfield shift (to lower ppm values) in the resonance of the attached carbon and, to a lesser extent, carbons two or three bonds away. This secondary isotope effect is typically small, on the order of 0.1 to 1.5 ppm for a one-bond effect, but is a characteristic feature of deuteration.
Table 2: Predicted ¹³C NMR Isotopic Effects for this compound Note: Chemical shifts are for the parent compound. Effects are predictive.
| Carbon Position | Approx. ¹³C Shift (ppm) | Expected Effect if Deuterated |
|---|---|---|
| C1 (-C≡CH) | ~88 | If H is replaced by D, C1 signal will show a small upfield shift and may exhibit a triplet splitting if C-D coupling is resolved. |
| C2 (-C≡CH) | ~71 | Small upfield shift due to two-bond isotope effect if C1-H is deuterated. |
| C3 (-C(OH)CH₃) | ~67 | If the C3-methyl group is deuterated, this quaternary carbon will show a small upfield shift. |
| C4 (-CH₂-) | ~52 | If deuterated (CD₂), the signal will become a quintet and shift upfield. |
| C5 (-CH(CH₃)₂) | ~25 | If deuterated (CD), the signal will become a triplet and shift upfield. |
| C3-Methyl | ~29 | If deuterated (CD₃), the signal will become a septet and shift upfield. |
| C5-Methyls | ~24 | If deuterated (CD₃), the signals will become septets and shift upfield. |
Multi-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are exceptionally useful for confirming the sites of deuteration. nih.govomicsonline.org An HSQC spectrum correlates each proton with the carbon to which it is directly attached.
In the case of this compound, any carbon atom that has been deuterated will no longer have a directly attached proton. Consequently, the corresponding cross-peak in the ¹H-¹³C HSQC spectrum will vanish. nih.gov This provides a powerful and unambiguous method for assigning the exact locations of isotopic labels, complementing the information from 1D NMR experiments. For example, if the methylene (B1212753) group at C4 were deuterated to CD₂, the cross-peak correlating the C4 carbon signal (~52 ppm) with its attached proton signals (~1.6 ppm) would be absent.
Vibrational Spectroscopy (IR and Raman) for Isotopic Effects
Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of molecular bonds. The substitution of hydrogen with the heavier deuterium isotope leads to a significant and predictable decrease in the frequency of vibrations involving that atom.
The most pronounced effect of deuteration in an IR or Raman spectrum is the shift of the C-H stretching band to a lower frequency. The vibrational frequency is approximately proportional to the square root of the ratio of the force constant (k) to the reduced mass (µ) of the atoms involved. When a proton is replaced by a deuteron, the reduced mass approximately doubles, leading to a decrease in the C-D stretching frequency by a factor of approximately √2 (or ~1.41).
This means that typical C-H stretching vibrations observed between 2850 and 3300 cm⁻¹ are replaced by C-D stretching vibrations in the region of approximately 2100 to 2400 cm⁻¹. uobabylon.edu.iq This region of the IR spectrum is often much less congested, making the C-D stretching bands easy to identify and assign. The appearance of strong absorption bands in this region would be definitive proof of deuteration in this compound.
Table 3: Comparison of C-H and Predicted C-D Stretching Frequencies
| Bond Type | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
|---|---|---|
| ≡C-H (Alkyne) | ~3300 | ~2430 |
| sp³ C-H (Alkane) | 2850 - 3000 | 2100 - 2210 |
| O-H (Alcohol) | 3200 - 3600 (broad) | ~2400 - 2700 (broad) |
Isotopic substitution is a subtle but valuable tool in the conformational analysis of molecules. While deuteration does not alter the electronic potential energy surface and therefore does not change the molecule's fundamental shape or conformational preferences, it does alter the frequencies of all vibrational modes, not just the stretching modes.
Bending modes (e.g., scissoring, wagging, twisting) and torsional modes, which are often found in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), are also sensitive to isotopic substitution. In complex molecules, different conformers can exhibit slightly different vibrational spectra. By comparing the experimental IR and Raman spectra of a deuterated compound with spectra predicted from computational models (e.g., using Density Functional Theory, DFT) for different possible conformers, a more confident assignment of the molecule's preferred conformation can be made. The specific shifts in the fingerprint region upon deuteration can serve as a rigorous test for the accuracy of the computational model and the resulting conformational assignment. For this compound, this approach could be used to study the rotational isomers (rotamers) around the C3-C4 and C4-C5 bonds.
Mechanistic Investigations and Kinetic Isotope Effects with 3,5 Dimethyl 1 Hexyn 3 Ol D5
Application of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidationlibretexts.orgescholarship.orglibretexts.orglibretexts.org
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The deuterium KIE (kH/kD) is particularly pronounced because deuterium is twice as heavy as protium (B1232500) (hydrogen-1), leading to significant differences in the vibrational frequencies of chemical bonds. libretexts.orgwikipedia.org This disparity in mass and vibrational energy forms the basis of the KIE and is a sensitive probe for determining whether a specific C-H bond is cleaved in the rate-determining step of a reaction. libretexts.orglibretexts.org
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step. libretexts.orgfiveable.me For C-H bond cleavage, the replacement of hydrogen with deuterium typically leads to a significant decrease in the reaction rate. This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond and thus requires more energy to be broken. openochem.org Consequently, the kH/kD ratio for a primary KIE is typically in the range of 2 to 8. libretexts.orgopenochem.org
For instance, in a hypothetical oxidation of the tertiary alcohol in 3,5-Dimethyl-1-hexyn-3-ol (B130301), if the reaction mechanism involved the abstraction of a hydrogen atom from a carbon adjacent to the alcohol (a position not present in this specific molecule but illustrative of the principle), deuterating that position would result in a large primary KIE.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. fiveable.medifferencebetween.compediaa.com These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.orgopenochem.org SKIEs arise from changes in the vibrational environment of the transition state compared to the reactant. They are further classified based on the position of the isotope:
α-Secondary KIEs: Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, if the tertiary carbon of 3,5-Dimethyl-1-hexyn-3-ol were to undergo an SN1-type reaction, its hybridization would change from sp3 to sp2. Deuteration of the methyl groups attached to this carbon (as in a plausible structure for 3,5-Dimethyl-1-hexyn-3-ol-d5) would reveal an α-secondary KIE.
β-Secondary KIEs: Are observed when the isotope is on an atom adjacent to the reacting center. These effects are often associated with hyperconjugation and steric effects in the transition state.
Table 1: Illustrative Kinetic Isotope Effects in Hypothetical Reactions of 3,5-Dimethyl-1-hexyn-3-ol
| Reaction Type | Isotopic Position | Type of KIE | Plausible kH/kD Value | Mechanistic Implication |
| Oxidation at C-H (hypothetical) | C-H bond being broken | Primary | 6.5 | C-H bond cleavage is the rate-determining step. |
| SN1 reaction at C3 | Deuteration on C3-methyl | α-Secondary | 1.15 | Change in hybridization from sp3 to sp2 at the reaction center. |
| Electrophilic addition to alkyne | Deuteration on C5-methyls | β-Secondary | 1.05 | Stabilization of a carbocation intermediate via hyperconjugation. |
| SN2 reaction at C3 | Deuteration on C3-methyl | α-Secondary | 0.95 (Inverse) | Steric hindrance in a more crowded sp3 transition state. |
The magnitude of the KIE provides valuable information about the structure and symmetry of the transition state (TS). researchgate.netwayne.edunih.gov According to the Hammond postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. princeton.edu For a C-H bond cleavage reaction, a "reactant-like" (early) or "product-like" (late) transition state will generally exhibit a smaller primary KIE than a "symmetrical" transition state where the hydrogen is equally bonded to the donor and acceptor atoms. The maximum KIE is observed when the bond to the isotope is symmetrically half-broken in the transition state. princeton.edu Therefore, by measuring the KIE, chemists can infer the position of the transition state along the reaction coordinate. wayne.edu
Secondary KIEs are also powerful probes of transition state geometry. A normal SKIE (kH/kD > 1) often indicates a loosening of bonds at the isotopic position in the transition state, which is common in reactions proceeding through carbocation intermediates where hyperconjugation provides stabilization. Conversely, an inverse SKIE (kH/kD < 1) suggests a more sterically congested or constrained transition state, where the C-D bond's lower vibrational amplitude leads to less steric repulsion compared to a C-H bond. github.io
Deuterium Labeling as a Mechanistic Proberesearchgate.netyoutube.comchem-station.com
Beyond the quantitative measurement of reaction rates, deuterium labeling is a fundamental technique for tracing the fate of atoms throughout a chemical transformation. youtube.com By strategically placing deuterium atoms within a molecule like this compound, it is possible to follow their path and elucidate complex reaction mechanisms, identify intermediates, and understand selectivity.
Isotopic labeling acts as a "tag" that allows chemists to track specific atoms or molecular fragments. chem-station.comresearchgate.net For example, consider a rearrangement reaction involving 3,5-Dimethyl-1-hexyn-3-ol. If the reaction is hypothesized to proceed through a specific intermediate where a methyl group migrates, using this compound with a deuterated methyl group (e.g., -CD3) at the C3 position would allow for the determination of the final position of this group in the product. Analysis of the product structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can reveal the location of the deuterium atoms, thereby confirming or refuting the proposed pathway. This method is invaluable for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways or intramolecular versus intermolecular processes.
Many chemical reactions can yield multiple products, and understanding the factors that control selectivity is a major goal of mechanistic studies. Deuterium labeling can be a powerful tool in this endeavor. researchgate.netacs.org
In reactions with multiple potential reaction sites, deuterium labeling can help identify which site is involved. For instance, if an electrophilic addition to the alkyne of 3,5-Dimethyl-1-hexyn-3-ol could result in different regioisomers, using a deuterated reagent (e.g., DCl) would label the product. The position of the deuterium atom in the resulting alkene would unambiguously determine the regioselectivity of the addition.
Furthermore, KIEs themselves can influence product ratios. In a reaction where two competing pathways exist, one involving C-H bond cleavage and the other not, deuteration of the relevant C-H bond will slow down the first pathway, potentially increasing the yield of the product from the second, non-deuterated pathway. This phenomenon, known as a "metabolic shunt" in drug development, can be exploited to alter the distribution of products.
Table 2: Hypothetical Study of Regioselectivity in Hydration of 3,5-Dimethyl-1-hexyn-3-ol
| Reactant | Reagent | Potential Products | Observed Product (by 2H NMR) | Conclusion |
| 3,5-Dimethyl-1-hexyn-3-ol | D2O, H+ | 3,5-Dimethyl-1-deuterio-hexane-2-one-3-ol (Markovnikov) or 3,5-Dimethyl-2-deuterio-hexane-1-en-3-ol (Anti-Markovnikov Intermediate) | 3,5-Dimethyl-1-deuterio-hexane-2-one-3-ol | The reaction follows Markovnikov's rule, with the initial addition of D+ to the terminal carbon of the alkyne. |
Isotope Effects on Reaction Rates and Equilibriafiveable.meresearchgate.net
The substitution of hydrogen with deuterium not only affects the rates of reactions (kinetic isotope effect) but can also influence the position of chemical equilibria (equilibrium isotope effect, EIE). fiveable.me An EIE arises from the differences in the zero-point energies of the reactants and products. princeton.edu Generally, deuterium tends to accumulate in the species where the bond is "stiffer" or has a higher vibrational force constant.
This means that for an equilibrium reaction, the equilibrium constant (Keq) can be slightly different for the deuterated and non-deuterated systems. While EIEs are typically smaller than KIEs, they can provide important thermodynamic information. For example, in an acid-base equilibrium, the pKa of a deuterated acid (R-O-D) is slightly higher than its protiated counterpart (R-O-H), meaning it is a weaker acid.
Solvent Isotope Effects in Reactions Involving this compound
The study of solvent isotope effects (SIEs) provides a powerful tool for elucidating reaction mechanisms, particularly for processes involving the transfer of protons or the participation of solvent molecules in the transition state. nih.govchem-station.comlibretexts.orglibretexts.org In the context of reactions involving this compound, substituting a protic solvent like water (H₂O) or methanol (CH₃OH) with its deuterated counterpart, such as deuterium oxide (D₂O) or methanol-d4 (CD₃OD), can significantly alter reaction rates. chem-station.com This alteration, quantified as the kinetic solvent isotope effect (KSIE), offers profound insights into the mechanistic details of the reaction.
The magnitude and direction of the KSIE, expressed as the ratio of the rate constant in the light solvent (kH) to that in the heavy solvent (kD), can indicate whether a solvent molecule is directly involved in the rate-determining step. Generally, a "normal" KSIE (kH/kD > 1) is observed when a bond to a solvent-exchangeable proton is broken in the transition state. Conversely, an "inverse" KSIE (kH/kD < 1) may suggest a pre-equilibrium step or a change in the vibrational environment of the transition state. chem-station.comnih.govqmul.ac.uk
For a tertiary acetylenic alcohol like this compound, several reaction types could be subject to solvent isotope effects. These include acid-catalyzed hydration of the alkyne, base-catalyzed isomerization, and oxidation of the alcohol moiety. The interpretation of the observed KSIE depends heavily on the specific reaction mechanism.
Detailed Research Findings
Consider a hypothetical acid-catalyzed hydration of the triple bond in this compound. In such a reaction, the solvent can act as a nucleophile and a proton source. If the rate-determining step involves the protonation of the alkyne by a hydronium ion (H₃O⁺ or D₃O⁺), a significant solvent isotope effect would be expected. The relative rates of reaction in H₂O and D₂O can help to distinguish between different mechanistic pathways.
Conversely, if the proton transfer is part of the rate-determining step, a normal isotope effect is anticipated. The breaking of the stronger O-D bond compared to the O-H bond would lead to a slower reaction rate in D₂O.
To illustrate the potential impact of solvent isotope effects, consider the following hypothetical data for a reaction of this compound in both a standard and a deuterated solvent system.
Interactive Data Table: Hypothetical Rate Constants for a Reaction of this compound
| Solvent System | Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Solvent Isotope Effect (kH/kD) |
| H₂O/THF | This compound | 2.5 x 10⁻⁴ | 2.17 |
| D₂O/THF | This compound | 1.15 x 10⁻⁴ |
In this hypothetical scenario, the observed KSIE of 2.17 suggests a normal solvent isotope effect, which would be consistent with a mechanism where proton transfer from the solvent is involved in the rate-determining step.
Interactive Data Table: Hypothetical Rate Constants for a Base-Catalyzed Reaction of this compound
| Solvent System | Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Solvent Isotope Effect (kH/kD) |
| CH₃OH | This compound | 8.2 x 10⁻⁵ | 0.68 |
| CD₃OD | This compound | 1.2 x 10⁻⁴ |
This hypothetical inverse KSIE of 0.68 would support a mechanism with a pre-equilibrium deprotonation step.
Theoretical and Computational Chemistry Studies of 3,5 Dimethyl 1 Hexyn 3 Ol D5
Quantum Chemical Calculations on Structure and Energetics
Density Functional Theory (DFT) Calculations for Deuterated Analogues
Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. In the study of deuterated analogues like 3,5-Dimethyl-1-hexyn-3-ol-d5, DFT is particularly useful for predicting changes in vibrational frequencies and zero-point energies (ZPEs) upon isotopic substitution. The primary effect of replacing protium (B1232500) with deuterium (B1214612) is the increase in mass, which leads to a lowering of the vibrational frequencies of the C-D bonds compared to C-H bonds. This, in turn, results in a lower ZPE for the deuterated molecule, making it slightly more stable.
DFT calculations can be employed to optimize the geometry of both the parent compound and its d5 isotopologue. The results of such calculations typically show very minor changes in bond lengths and angles, as isotopic substitution does not alter the potential energy surface of the molecule. However, the energetic differences, though small, are significant and can be quantified. These calculations are crucial for understanding isotope effects on reaction rates and equilibria. cchmc.org
Table 1: Calculated Zero-Point Energies (ZPE) for 3,5-Dimethyl-1-hexyn-3-ol (B130301) and its d5 Analogue using DFT
| Compound | Functional/Basis Set | Calculated ZPE (kcal/mol) |
| 3,5-Dimethyl-1-hexyn-3-ol | B3LYP/6-31G(d) | 125.8 |
| This compound | B3LYP/6-31G(d) | 122.5 |
Note: The values in this table are representative and intended for illustrative purposes.
Conformational Analysis and Stability
3,5-Dimethyl-1-hexyn-3-ol is a flexible molecule with several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms and the energy barriers between them. Computational methods can systematically explore the conformational landscape of the molecule by rotating key dihedral angles and calculating the energy of each resulting structure.
For this compound, the relative energies of the different conformers are not expected to change dramatically compared to the non-deuterated species. However, the subtle changes in vibrational frequencies and ZPEs due to deuteration can lead to minor shifts in the conformational populations. For instance, a conformer where the deuterated groups are in a less sterically hindered environment might be slightly more favored. The energy differences between conformers are typically small, on the order of a few kcal/mol.
Molecular Dynamics Simulations to Investigate Isotopic Effects
Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into dynamic processes and thermodynamic properties.
In the context of this compound, MD simulations can be used to investigate isotopic effects on properties such as diffusion, viscosity, and hydrogen bonding dynamics. The increased mass of deuterium can lead to slower dynamics of the deuterated molecule compared to its protiated counterpart. For example, the rate of conformational transitions might be slightly reduced. Furthermore, the nature of hydrogen bonding involving the hydroxyl group can be subtly altered by the presence of deuterium in the vicinity, which can be probed through analysis of the MD trajectories. Path integral MD simulations are a particularly advanced technique that can capture nuclear quantum effects, which are more pronounced for hydrogen and deuterium.
Prediction of Spectroscopic Properties with Deuteration
Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra. For this compound, theoretical calculations can predict how deuteration will affect its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.
In IR and Raman spectroscopy, the most significant change upon deuteration is the shift of vibrational frequencies involving the substituted atoms. The C-D stretching vibrations appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2900-3000 cm⁻¹). DFT calculations can accurately predict these frequency shifts, aiding in the assignment of experimental spectra.
In NMR spectroscopy, the replacement of protons with deuterons leads to the disappearance of the corresponding signals in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons directly attached to deuterium will experience a characteristic splitting pattern due to coupling with the deuterium nucleus (which has a spin of 1) and will also show a slight upfield shift, known as an isotope shift. Quantum chemical calculations can predict these isotope shifts with reasonable accuracy.
Table 2: Predicted Vibrational Frequency Shifts upon Deuteration of a C-H Bond
| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |
| C-H Stretch | 2960 | 2150 |
| C-H Bend | 1450 | 1050 |
Note: The values in this table are representative and intended for illustrative purposes.
Computational Modeling of Reaction Pathways and Transition States with Deuterium
One of the most profound applications of computational chemistry is the study of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products, including the high-energy transition state. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For reactions involving this compound, computational modeling can be used to predict the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to that of the deuterated one. The KIE is a sensitive probe of the reaction mechanism. A primary KIE is observed when a C-H bond to the isotopic hydrogen is broken in the rate-determining step, while a secondary KIE arises when the isotopic hydrogen is not directly involved in bond breaking but is located at or near the reaction center.
The difference in ZPE between the C-H and C-D bonds is the primary origin of the primary KIE. Since the C-D bond has a lower ZPE, more energy is required to break it, leading to a slower reaction rate for the deuterated compound. DFT and other high-level quantum chemical methods can be used to locate the transition state structures for reactions involving 3,5-Dimethyl-1-hexyn-3-ol and its d5 analogue and to calculate their respective activation energies, thus allowing for the theoretical prediction of the KIE.
Research Applications of 3,5 Dimethyl 1 Hexyn 3 Ol D5
Role as an Internal Standard in Advanced Quantitative Analytical Methods
The primary and most critical application of 3,5-Dimethyl-1-hexyn-3-ol-d5 is its use as an internal standard in quantitative analytical techniques, particularly those involving mass spectrometry. Its chemical structure is nearly identical to its non-deuterated counterpart (the analyte), but its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.
Calibration and Quantification in Mass Spectrometry-Based Assays
In quantitative mass spectrometry, establishing a reliable relationship between the instrument's signal response and the concentration of an analyte is crucial for accuracy. nih.gov This is achieved by constructing a calibration curve. This compound is an ideal internal standard for the quantification of 3,5-Dimethyl-1-hexyn-3-ol (B130301). A known quantity of the deuterated standard is added to every sample, including the calibration standards with known analyte concentrations.
The mass spectrometer measures the signal intensity for both the analyte and the deuterated internal standard. A calibration curve is then generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This ratio-based method ensures that variations in sample injection volume or instrument response are normalized, leading to highly precise and accurate quantification of the analyte in unknown samples. While external calibration curves are sometimes used, internal standards provide a more robust method by accounting for variability within the experimental run. biorxiv.org
Table 1: Illustrative Calibration Data Using a Deuterated Internal Standard
This interactive table demonstrates how the ratio of analyte to internal standard is used to construct a linear calibration curve for quantification.
| Analyte Concentration (ng/mL) | Analyte Signal (Counts) | Internal Standard Signal (Counts) | Signal Ratio (Analyte/IS) |
| 1.0 | 10,500 | 100,500 | 0.104 |
| 5.0 | 52,000 | 101,000 | 0.515 |
| 10.0 | 103,000 | 99,800 | 1.032 |
| 25.0 | 258,000 | 102,100 | 2.527 |
| 50.0 | 510,000 | 100,200 | 5.090 |
| 100.0 | 1,025,000 | 101,500 | 10.099 |
Compensation for Matrix Effects and Sample Loss
During sample preparation and analysis, the analyte can be lost at various stages. Furthermore, complex biological or environmental samples contain other molecules that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. biorxiv.org This can either suppress or enhance the analyte's signal, leading to inaccurate results.
Because this compound has virtually identical physicochemical properties to the non-deuterated analyte, it experiences the same degree of sample loss during extraction and purification steps. Crucially, it is also affected by matrix effects in the same way. By using the ratio of the analyte to the internal standard, any signal suppression or enhancement, as well as any losses during sample workup, are effectively canceled out. This ensures that the final calculated concentration is a true reflection of the amount of analyte present in the original sample.
Application in Chemical Synthesis and Method Development
Beyond its role in analytical chemistry, this compound is a valuable molecule for synthetic chemists. The strategic placement of deuterium atoms makes it a useful building block for creating more complex labeled compounds.
As a Deuterated Building Block or Starting Material
There is a growing emphasis in the pharmaceutical industry on developing deuterated building blocks to create new medicines. nih.govresearchgate.net The substitution of hydrogen with deuterium can alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. researchgate.net this compound, with its stable isotopic label and versatile functional groups (a terminal alkyne and a tertiary alcohol), serves as an excellent starting material for this purpose. cymitquimica.comtcichemicals.com Chemists can utilize the alkyne and alcohol functionalities to build larger, more complex molecules where the d5-labeled core remains intact.
Table 2: Potential Synthetic Transformations of this compound
This table outlines some of the chemical reactions that can be performed on the functional groups of the title compound, enabling its use as a versatile building block.
| Functional Group | Reaction Type | Potential Product Class |
| Terminal Alkyne | Sonogashira Coupling | Aryl- or Vinyl-substituted Alkynes |
| Terminal Alkyne | Click Chemistry (CuAAC) | 1,2,3-Triazoles |
| Terminal Alkyne | Hydration | Ketones |
| Tertiary Alcohol | Esterification | Esters |
| Tertiary Alcohol | Etherification | Ethers |
| Tertiary Alcohol | Dehydration | Alkenynes |
In the Synthesis of Deuterated Derivatives or Analogs
This deuterated building block can be used to synthesize a wide range of isotopically labeled derivatives. For instance, the alkyne can be reduced to the corresponding deuterated alkene or alkane, expanding the library of available labeled compounds. These new derivatives can then be used as internal standards for other analytical methods or as metabolic tracers to study the fate of the parent compound in biological systems. The ability to create a family of related deuterated compounds from a single starting material is a powerful tool in medicinal and metabolic research. rsc.org
Mechanistic Probes in Novel Reaction Development
Isotopically labeled compounds are frequently used to investigate the mechanisms of chemical reactions. core.ac.uk The difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond gives rise to the kinetic isotope effect (KIE). If a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed slower when that hydrogen is replaced with a deuterium.
By comparing the reaction rate of 3,5-Dimethyl-1-hexyn-3-ol with its d5-labeled analog, chemists can gain insight into the reaction mechanism. If a significant KIE is observed, it provides strong evidence that a C-H bond at one of the deuterated positions is being cleaved in the slowest step of the reaction. This information is invaluable for optimizing reaction conditions and designing new, more efficient synthetic methods. core.ac.uk
Table 3: Interpretation of Kinetic Isotope Effect (KIE) Values
| KIE Value (kH/kD) | Interpretation |
| ~1 | C-H bond is not broken in the rate-determining step. |
| 2-8 (Primary KIE) | C-H bond is broken in the rate-determining step. |
| >1 but <2 (Secondary KIE) | C-H bond is not broken, but hybridization of the carbon changes during the rate-determining step. |
Advanced Analytical Method Development for 3,5 Dimethyl 1 Hexyn 3 Ol D5
Chromatographic Separation Techniques for Isotopic Purity and Quantification
The precise quantification and assessment of isotopic purity of 3,5-Dimethyl-1-hexyn-3-ol-d5 hinge on high-resolution chromatographic separation. Both Gas Chromatography (GC) and Liquid Chromatography (LC) present viable but distinct approaches to resolving the deuterated compound from its non-deuterated counterpart and other potential impurities.
Gas Chromatography (GC) Method Optimization
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like 3,5-Dimethyl-1-hexyn-3-ol (B130301). The optimization of a GC method for the analysis of its deuterated form involves careful consideration of the stationary phase, temperature program, and carrier gas flow rate to achieve the necessary resolution. youtube.com
Nonpolar stationary phases, such as those based on polydimethylsiloxane, often lead to an "inverse isotope effect," where the heavier deuterated compound elutes slightly earlier than its lighter, non-deuterated analog. nih.gov Conversely, polar stationary phases can result in a "normal isotope effect," with the deuterated compound exhibiting a longer retention time. nih.gov The choice of stationary phase is therefore critical in manipulating the elution order and maximizing separation. The position of the deuterium (B1214612) atoms within the molecule also influences the retention behavior. nih.govbohrium.com
Method optimization would involve a systematic approach, starting with the selection of a column with a suitable stationary phase. A mid-polarity phase could offer a balance of interactions, potentially enhancing the separation. The temperature program should be optimized to ensure sufficient resolution between the isotopic peaks without excessive peak broadening. A slow temperature ramp can often improve the separation of closely eluting compounds.
Table 1: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Optimized Value |
|---|---|
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Inlet | |
| Injection Mode | Split (e.g., 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | |
| Type | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C (hold for 2 min) |
| Ramp Rate | 5 °C/min |
| Final Temperature | 200 °C (hold for 5 min) |
| Detector | |
| Type | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
This table presents a hypothetical optimized GC method based on common practices for similar analytes.
Liquid Chromatography (LC) Method Development
For less volatile compounds or those prone to thermal degradation, Liquid Chromatography (LC) is the preferred analytical technique. The development of an LC method for this compound would typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
The key to a successful separation lies in the fine-tuning of the mobile phase composition and the choice of the stationary phase. A C18 column is a common starting point for reversed-phase separations. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with different polarities and to ensure that the deuterated and non-deuterated forms are well-resolved.
The use of stable isotope-labeled internal standards is highly recommended in LC-MS/MS methods to compensate for matrix effects and variations in instrument response. oup.com However, it is crucial to ensure that the deuterated standard is chromatographically resolved from the analyte to prevent analytical interferences. oup.com
Table 2: Example LC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | |
| Stationary Phase | C18 |
| Particle Size | 2.7 µm |
| Dimensions | 3.0 x 100 mm |
| Mobile Phase | |
| A | 0.1% Formic Acid in Water |
| B | 0.1% Formic Acid in Acetonitrile |
| Gradient | |
| 0-1 min | 5% B |
| 1-10 min | 5% to 95% B |
| 10-12 min | 95% B |
| 12-12.1 min | 95% to 5% B |
| 12.1-15 min | 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | Mass Spectrometer (MS) |
This table provides an exemplary LC method, which would require further optimization for this specific compound.
Challenges in Separating Deuterated and Non-Deuterated Forms
The primary challenge in separating deuterated and non-deuterated forms of a compound lies in their very similar physicochemical properties. proquest.com The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can lead to subtle differences in polarity, volatility, and bond strength. These small differences are the basis for chromatographic separation.
In gas chromatography, the separation is influenced by the vapor pressure isotope effect, where the deuterated compound may have a slightly higher or lower vapor pressure than its non-deuterated counterpart, affecting its retention time. bohrium.com The interaction between the analyte and the stationary phase is also a critical factor. Weaker intermolecular interactions of deuterated analytes compared to their protiated versions can lead to earlier elution times in GC. nih.gov
In liquid chromatography, the separation is governed by the partitioning of the analyte between the stationary and mobile phases. The substitution of hydrogen with deuterium can alter the lipophilicity of a molecule, which in turn affects its retention in reversed-phase systems. oup.com Generally, deuterated compounds tend to be slightly less retained than their non-deuterated analogs in reversed-phase LC. The magnitude of this isotopic separation is often small, necessitating highly efficient columns and carefully optimized mobile phases to achieve baseline resolution. Increasing the number of deuterium substitutions can enhance the potential for resolution between the deuterated and non-deuterated analogs. oup.com
Sample Preparation and Purification Methodologies for Isotopic Analysis
The accuracy of isotopic analysis is heavily dependent on the purity of the sample. Therefore, robust sample preparation and purification methodologies are essential to eliminate interferences and ensure the reliable quantification of this compound.
Elimination of Interfering Organic and Inorganic Impurities
The goal of sample preparation is to isolate this compound from a potentially complex matrix, removing any substances that could interfere with the chromatographic analysis and detection. Common purification techniques include filtration, crystallization, distillation, and various forms of chromatography. moravek.com
For the removal of organic impurities, which may include starting materials, byproducts from the synthesis, or degradation products, techniques like solid-phase extraction (SPE) or preparative chromatography are often employed. chromatographyonline.com SPE can be a rapid and efficient method for sample cleanup, where the sample is passed through a cartridge containing a sorbent that selectively retains the analyte or the impurities. chromatographyonline.com
Inorganic impurities, such as salts, can be removed through liquid-liquid extraction. In this technique, the sample is partitioned between two immiscible solvents, with the analyte preferentially dissolving in one phase and the inorganic impurities in the other. For solid samples, drying in an oven or using a freeze-dryer is a necessary step to remove water before further processing. unm.eduisotopeecology.com
Strategies for Maximizing Recovery of Deuterated Compound
A critical aspect of sample preparation is to maximize the recovery of the deuterated compound to ensure accurate quantification. waters.com Every step in the purification process carries the risk of sample loss. Therefore, the chosen methods should be optimized to be both efficient in removing impurities and effective in preserving the analyte.
To maximize recovery, it is important to minimize the number of transfer steps and to select extraction and purification techniques that are well-suited to the physicochemical properties of this compound. For instance, the choice of solvents for liquid-liquid extraction or the sorbent and elution solvents for SPE should be carefully optimized to ensure that the deuterated compound is efficiently extracted and eluted.
Understanding and correcting for back-exchange, the loss of deuterons during analysis, is also crucial for accurate quantification in hydrogen-deuterium exchange mass spectrometry experiments. nih.govnih.gov While not directly a sample preparation step, the preparation of a maximally deuterated control sample can help in correcting for this phenomenon. nih.govnih.gov The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte with a different degree of deuteration, can also help to correct for losses during sample preparation and analysis.
Development of Reference Materials and Standards
The availability of high-purity, well-characterized reference materials is a prerequisite for the accurate quantification of 3,5-Dimethyl-1-hexyn-3-ol in various analytical applications. For use in methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are often the preferred choice to correct for matrix effects and variations during sample preparation and analysis. This compound is a deuterated form of the parent compound, designed to serve as an ideal internal standard. The development of this compound as a reference material is a meticulous process involving custom synthesis, rigorous purification, and comprehensive characterization to certify its chemical and isotopic purity.
Synthesis and Purification
The synthesis of this compound is not a trivial process and requires specialized knowledge in isotope labeling. While specific proprietary synthesis routes are not always publicly disclosed, the generation of such a molecule typically involves the use of deuterated starting materials or reagents. A common strategy for introducing deuterium into a terminal alkyne is through base-catalyzed isotope exchange using deuterium oxide (D₂O) as the deuterium source. For a molecule like 3,5-Dimethyl-1-hexyn-3-ol, deuteration could potentially be achieved at various positions. However, the "-d5" designation suggests a specific labeling pattern that would be designed for stability and to provide a significant mass shift from the unlabeled analogue for mass spectrometric detection.
Following the synthesis, the crude product undergoes extensive purification to remove any unreacted starting materials, byproducts, and isotopically light versions of the target compound. Techniques such as preparative chromatography are employed to achieve a high degree of chemical purity.
Characterization and Certification
Once purified, the this compound reference material is subjected to a battery of analytical tests to confirm its identity, and to determine its chemical and isotopic purity with a high degree of accuracy and confidence. This is a critical step in the certification of the material.
Identity Confirmation: The structural identity of the synthesized compound is unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to verify the carbon skeleton and the positions of the remaining protons. ²H (Deuterium) NMR is also used to confirm the locations of the deuterium labels.
Mass Spectrometry (MS): This technique confirms the molecular weight of the deuterated compound, providing evidence of successful deuterium incorporation.
Chemical Purity Assessment: The chemical purity of the reference material is determined to account for any non-isotopic impurities.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to separate and quantify any organic impurities. Purity is often reported as a percentage area from the chromatogram.
Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified reference material with known purity. This provides a direct and highly accurate measure of the mass fraction of the compound.
Isotopic Purity and Enrichment: It is crucial to determine the extent of deuteration and the distribution of the different isotopic species.
Mass Spectrometry: By analyzing the isotopic cluster of the molecular ion, the percentage of the desired d5 species can be determined relative to other isotopic variants (d0 to d4). This is critical for ensuring the standard's performance and avoiding cross-talk with the unlabeled analyte signal.
Certification and Documentation: The data from all characterization analyses are compiled into a Certificate of Analysis (CoA). This document provides the end-user with all the necessary information about the reference material, including its certified purity, isotopic enrichment, associated measurement uncertainty, and recommended storage conditions. Commercial providers of this reference material, such as LGC Standards, which includes Toronto Research Chemicals (TRC), supply a CoA with their products. lgcstandards.comlgcgroup.com
The tables below are representative of the type of data that would be found on a Certificate of Analysis for a certified reference material of this compound.
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification | Analytical Method |
| Product Code | TRC-D476592 | N/A |
| Molecular Formula | C₈H₉D₅O | Mass Spectrometry |
| Molecular Weight | 131.23 | Mass Spectrometry |
| Chemical Purity | ≥98% | GC/HPLC, qNMR |
| Isotopic Purity (d₅) | ≥99 atom % D | Mass Spectrometry |
| Storage Condition | -20°C | N/A |
Table 2: Illustrative Isotopic Distribution Data
| Isotopic Species | Relative Abundance (%) |
| d₀ | <0.1 |
| d₁ | <0.1 |
| d₂ | <0.2 |
| d₃ | <0.5 |
| d₄ | ~1.0 |
| d₅ | >98.0 |
The development of this compound as a reference material is a comprehensive process that ensures its suitability for use as an internal standard in quantitative analytical methods. The certification provides traceability and confidence in the accuracy of the analytical results obtained using this standard.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Stereoselective Deuteration Methods
The synthesis of specifically labeled compounds like 3,5-Dimethyl-1-hexyn-3-ol-d5 hinges on the availability of efficient and selective deuteration methods. While various techniques exist, future research is focused on overcoming current limitations.
Current methods for deuterating alcohols and alkynes often involve transition-metal catalysts or base-mediated hydrogen-deuterium (H/D) exchange. mdpi.com For instance, iridium-based catalysts have been developed for the α-selective deuteration of alcohols using D₂O as the deuterium (B1214612) source. rsc.orgnih.gov Similarly, copper-catalyzed methods have shown effectiveness for the deuteration of terminal alkynes. mdpi.com However, challenges remain, particularly in achieving high stereoselectivity for chiral centers and minimizing isotopic scrambling, where deuterium is incorporated at unintended positions. rsc.org
Future research will likely focus on the design of novel catalyst systems. This includes developing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and, most importantly, provide precise control over the stereochemical outcome of the deuteration. proquest.com For a tertiary alcohol like 3,5-Dimethyl-1-hexyn-3-ol (B130301), achieving stereoselective deuteration at the chiral center (C3) or adjacent positions presents a significant synthetic challenge. The development of chiral catalysts or enzymatic methods could provide pathways to enantiomerically pure deuterated isotopologues. nih.gov
| Method | Catalyst/Reagent | Deuterium Source | Key Advantage | Area for Improvement |
| H/D Exchange | Iridium Pincer Complex | D₂O | High chemoselectivity for α-position in alcohols. rsc.orgnih.gov | Control over stereoselectivity, reducing β-deuteration. researchgate.net |
| Alkyne Deuteration | Copper(I) Complex | D₂O | Mild conditions, good functional group tolerance. mdpi.com | Achieving quantitative deuterium incorporation. rsc.org |
| Reductive Deuteration | SmI₂ / D₂O | D₂O | One-pot synthesis from ketone precursors. acs.org | Broader substrate scope and stereocontrol. |
| Biocatalysis | Enzymes | Deuterated Substrates | High stereoselectivity. nih.gov | Limited enzyme availability and substrate scope. |
Novel Applications of this compound in Emerging Fields
The primary application of deuteration in pharmaceuticals is to alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties by slowing down metabolism mediated by enzymes like cytochrome P450. nih.govnih.gov The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage in metabolic reactions. musechem.com While 3,5-Dimethyl-1-hexyn-3-ol itself is not a pharmaceutical, its deuterated form serves as a valuable building block for more complex molecules.
Emerging applications for deuterated alkynols like this compound are being explored in several fields:
Advanced Materials Science : Deuterated polymers can exhibit altered physical properties, such as thermal stability and optical characteristics. Incorporating deuterated building blocks could lead to novel materials with tailored properties.
Metabolomics and Isotope Tracing : Deuterium-labeled compounds are extensively used as internal standards in mass spectrometry for accurate quantification and as tracers to follow metabolic pathways. simsonpharma.comacs.org The specific d5-labeling of 3,5-Dimethyl-1-hexyn-3-ol could make it an ideal standard or tracer in studies involving related biochemical pathways.
Raman Spectroscopy and Bio-imaging : The alkyne group (C≡C) has a unique Raman scattering signal in a region of the spectrum that is free from interference from most biological molecules. rsc.org Deuterating the terminal alkyne (C≡C-D) shifts this signal, allowing for two-color or multiplexed Raman imaging in live cells. rsc.orgrsc.org This enables researchers to simultaneously track two different alkyne-tagged molecules, providing new insights into cellular processes.
| Field | Potential Application of this compound | Underlying Principle |
| Drug Discovery | Scaffold for synthesizing deuterated active pharmaceutical ingredients (APIs). | Kinetic Isotope Effect slows drug metabolism, improving pharmacokinetics. nih.gov |
| Analytical Chemistry | Internal standard for mass spectrometry. | Mass difference allows for precise quantification of the non-deuterated analyte. acs.org |
| Live-Cell Imaging | Probe for multiplexed Stimulated Raman Scattering (SRS) microscopy. | The C-D bond vibration of the alkyne has a distinct frequency from the C-H alkyne, enabling simultaneous imaging. rsc.org |
| Materials Science | Monomer for creating deuterated polymers. | Deuteration can enhance thermal stability and modify other material properties. rsc.org |
Advanced Integrated Spectroscopic and Computational Approaches
Characterizing deuterated compounds and quantifying the degree and location of deuterium incorporation is a significant analytical challenge. nih.gov Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental, but future research will benefit from integrating more advanced methods with computational modeling. nih.govyoutube.com
Advanced Spectroscopic Techniques :
Molecular Rotational Resonance (MRR) Spectroscopy : This gas-phase technique provides exceptionally high resolution and can unambiguously determine the precise location of isotopic substitution within a molecule. nih.gov It is a powerful tool for distinguishing between different isotopologues and quantifying their purity, an area where traditional NMR and MS can be insufficient. proquest.com
Quantitative NMR (qNMR) : While standard ¹H NMR is used to determine the degree of deuteration by observing the disappearance of a signal, qNMR provides more precise quantification of isotopic purity. rsc.org
Computational Approaches :
Density Functional Theory (DFT) : DFT calculations are used to predict vibrational frequencies, which is crucial for interpreting Raman and infrared spectra of deuterated molecules. rsc.org These predictions help in assigning the observed spectral shifts to specific deuterated functional groups.
Ab Initio Calculations : These methods can be used to calculate rotational constants for different isotopologues, aiding in the analysis of MRR spectra and the identification of new deuterated species in complex mixtures or even in interstellar space. rsc.orgarxiv.org
Integrating these techniques—for example, using DFT to predict the Raman shift of a novel deuterated compound and then verifying it experimentally—creates a powerful workflow for designing and validating new molecular probes and materials.
Addressing Challenges in Large-Scale Deuteration for Research Purposes
While the synthesis of deuterated compounds on a laboratory scale is well-established, scaling up production for broader research or commercial use presents significant hurdles. nih.gov The limited availability and high cost of deuterated starting materials and reagents are primary constraints. europa.eu
Key challenges and future research directions include:
Cost-Effective Deuterium Sources : D₂O is the most common and economical deuterium source, but many reactions require more expensive deuterated gases (D₂) or deuterated reagents like NaBD₄. nih.gov Research into catalytic methods that can efficiently use D₂O for a wider range of transformations is crucial. rsc.org
Purification and Analysis : Separating the desired deuterated compound from under-deuterated or isotopically scrambled byproducts is often difficult, as these species have very similar physical properties. proquest.comnih.gov The development of more efficient purification techniques and robust analytical methods for quality control on a larger scale is a critical need.
Availability of Building Blocks : The commercial availability of a diverse range of simple deuterated building blocks is currently limited. europa.eu Expanding this chemical toolbox would significantly accelerate research by allowing scientists to assemble complex deuterated molecules more easily.
Addressing these challenges through continued research in catalysis, process chemistry, and analytical science will be vital to unlocking the full potential of compounds like this compound for scientific and technological advancement.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-Dimethyl-1-hexyn-3-ol-d5?
Methodological Answer: Deuterated compounds like this compound are typically synthesized via isotopic exchange or deuterium-labeled precursors. A common approach involves substituting hydrogen atoms with deuterium during key synthetic steps, such as using D₂O or deuterated reagents (e.g., CD₃I for methylation). For example, highlights a nitrogen atmosphere and reagents like cesium carbonate in DMF for analogous syntheses, ensuring controlled conditions to avoid deuteration loss . Optimization requires monitoring reaction kinetics, as deuterium incorporation may slow reaction rates due to kinetic isotope effects (KIEs). Post-synthesis, purification via column chromatography (using hexane/ethyl acetate systems) ensures removal of non-deuterated byproducts.
Q. Which analytical techniques are critical for confirming the deuteration level and structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Compare ¹H and ²H NMR to identify residual proton signals. For example, the absence of a proton peak at ~2.1 ppm (characteristic of methyl groups) confirms deuteration.
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion clusters (e.g., [M+D]⁺) to quantify deuterium incorporation. ’s PubChem data tables provide reference molecular weights for analogous compounds, aiding interpretation .
- Infrared (IR) Spectroscopy : Monitor O-H/D stretching vibrations (~2500-3300 cm⁻¹) to verify deuteration.
Advanced Questions
Q. How can researchers resolve contradictions in NMR and MS data when characterizing this compound?
Methodological Answer: Data conflicts may arise from incomplete deuteration or isotopic scrambling. Steps to resolve contradictions:
Cross-Validate Techniques : Use ¹³C NMR to confirm deuterium placement (e.g., absence of coupling in deuterated carbons).
Isotopic Purity Assays : Employ quantitative ²H NMR or isotope ratio mass spectrometry (IRMS) to assess deuteration levels. ’s reference standards (e.g., Dapoxetine Hydrochloride) exemplify rigorous purity protocols .
Controlled Degradation Studies : Heat or hydrolyze samples to identify labile deuterium positions. For example, ’s study on substituted benzoic acids demonstrates stability testing under varying pH/temperature .
Q. What role do deuterium isotope effects (KIEs) play in mechanistic studies using this compound?
Methodological Answer: KIEs reveal transition-state structures in reactions. For instance:
- Primary KIEs : Deuterium at reactive sites (e.g., hydroxyl groups) slows proton transfer steps, elucidating rate-determining stages.
- Secondary KIEs : Deuteration at non-reactive positions (e.g., methyl groups) provides insights into steric or electronic effects.
Experimental design should include parallel reactions with protonated and deuterated analogs, as shown in ’s kinetic studies of phenolic derivatives . Data analysis requires Arrhenius plots to differentiate KIEs from solvent or temperature artifacts.
Q. How can this compound be utilized as an internal standard in metabolomic studies?
Methodological Answer: Its deuterated structure minimizes matrix interference in LC-MS/MS. Protocol:
Spiking : Add a known concentration to biological samples before extraction.
Quantification : Use MS/MS transitions (e.g., m/z 145→127 for the compound vs. m/z 150→132 for the deuterated form) to normalize analyte signals.
Validation : Assess recovery rates and linearity across physiological concentrations. ’s DSSTox database provides regulatory guidelines for such applications .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
